
4-Methyl-2-(pyridin-4-yl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(pyridin-4-yl)pentanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of pentanoic acid, featuring a pyridine ring substituted at the 4-position and a methyl group at the 4-position of the pentanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-4-yl)pentanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Methyl-2-(pyridin-4-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen functionalities.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
4-Methyl-2-(pyridin-4-yl)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-Methyl-2-(pyridin-4-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with biological receptors to exert therapeutic effects .
相似化合物的比较
Similar Compounds
4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid: A cleavable linker used in the synthesis of antibody-drug conjugates.
2-Methyl-4-(pyridin-4-yl)butanoic acid: A structurally similar compound with different substitution patterns.
Uniqueness
4-Methyl-2-(pyridin-4-yl)pentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring and a methyl-substituted pentanoic acid chain makes it a versatile compound for various applications.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
4-methyl-2-pyridin-4-ylpentanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-10(11(13)14)9-3-5-12-6-4-9/h3-6,8,10H,7H2,1-2H3,(H,13,14) |
InChI 键 |
CGXUWRZZTADXGU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C1=CC=NC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(Ethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13227856.png)

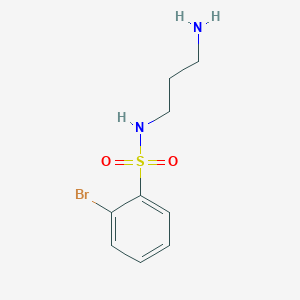
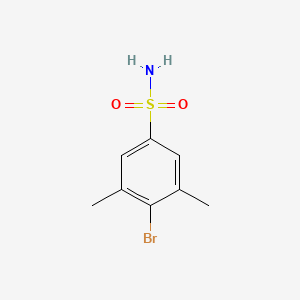

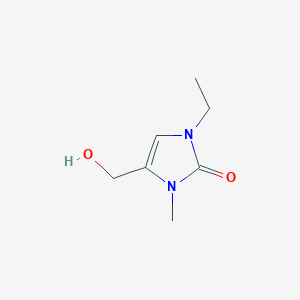
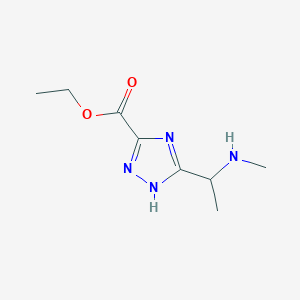
![2-{3,7-Dioxabicyclo[4.1.0]heptan-6-yl}pyridine](/img/structure/B13227906.png)
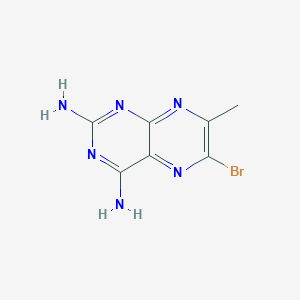
![1-(4-Carboxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13227914.png)
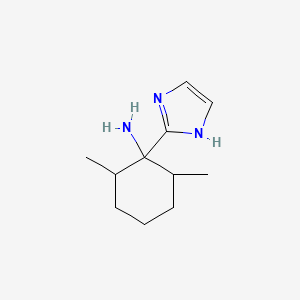
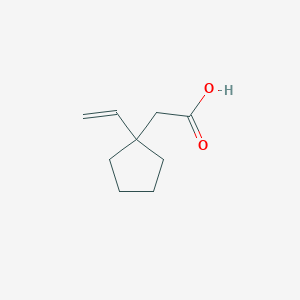
![2-[(3-Methylbutyl)amino]propanoic acid](/img/structure/B13227944.png)
![tert-Butyl 4-{5-[(methylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13227951.png)
